molecular formula C8H8N4O2S B3054505 3-(9H-purin-6-ylsulfanyl)propanoic acid CAS No. 608-10-6

3-(9H-purin-6-ylsulfanyl)propanoic acid

Cat. No.: B3054505
CAS No.: 608-10-6
M. Wt: 224.24 g/mol
InChI Key: CSOKIZRBAMNJDO-UHFFFAOYSA-N
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Description

3-(9H-purin-6-ylsulfanyl)propanoic acid is a chemical compound with the molecular formula C8H8N4O2S and a molecular weight of 224.24 g/mol . This compound is characterized by the presence of a purine ring system attached to a propanoic acid moiety via a sulfanyl linkage. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-purin-6-ylsulfanyl)propanoic acid typically involves the reaction of 6-mercaptopurine with 3-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of 6-mercaptopurine attacks the bromine atom of 3-bromopropanoic acid, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(9H-purin-6-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The purine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

3-(9H-purin-6-ylsulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the context of purine analogs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(9H-purin-6-ylsulfanyl)propanoic acid involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the purine ring can interact with nucleic acids, influencing processes such as DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: A purine analog used in the treatment of leukemia.

    Azathioprine: An immunosuppressive drug that is metabolized to 6-mercaptopurine.

    Allopurinol: A xanthine oxidase inhibitor used to treat gout.

Uniqueness

3-(9H-purin-6-ylsulfanyl)propanoic acid is unique due to its specific structural features, such as the sulfanyl linkage and the propanoic acid moiety. These features confer distinct chemical reactivity and biological activity compared to other purine analogs .

Properties

IUPAC Name

3-(7H-purin-6-ylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c13-5(14)1-2-15-8-6-7(10-3-9-6)11-4-12-8/h3-4H,1-2H2,(H,13,14)(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOKIZRBAMNJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209639
Record name Propanoic acid, 3-(1H-purin-6-ylthio)- (9CI)
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Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-10-6
Record name 3-(9H-Purin-6-ylthio)propanoic acid
Source CAS Common Chemistry
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Record name 6-(2-Carboxyethylthio)purine
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Record name NSC22242
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Record name Propanoic acid, 3-(1H-purin-6-ylthio)- (9CI)
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Record name 3-(9H-purin-6-ylsulfanyl)propanoic acid
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Record name 6-(2-CARBOXYETHYLTHIO)PURINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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